molecular formula C11H10FN3OS B2956843 5-Fluoro-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide CAS No. 2415524-50-2

5-Fluoro-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide

Cat. No.: B2956843
CAS No.: 2415524-50-2
M. Wt: 251.28
InChI Key: MNPRJCFDRDXSOB-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide is a chemical compound that belongs to the class of fluorinated pyridine derivatives. This compound features a pyridine ring substituted with a fluorine atom at the 5-position, a methyl group at the 4-position, and a carboxamide group attached to a thiazole ring at the 2-position. The presence of fluorine and thiazole moieties makes this compound particularly interesting for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridine core. One common approach is the reaction of 5-fluoropyridine-2-carboxylic acid with thiazole derivatives under specific conditions. The reaction conditions often include the use of coupling reagents such as carbodiimides (e.g., DCC, EDC) and catalysts like palladium or copper salts to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of green chemistry principles, such as minimizing waste and using safer solvents, is often considered in industrial production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The fluorine atom can be oxidized to form fluorine-containing derivatives.

  • Reduction: The pyridine ring can be reduced to form pyridine derivatives with different functional groups.

  • Substitution: The thiazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, are used for substitution reactions.

Major Products Formed:

  • Oxidation: Fluorinated derivatives with higher oxidation states.

  • Reduction: Reduced pyridine derivatives with different functional groups.

  • Substitution: Substituted thiazole derivatives with various nucleophiles.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Fluoro-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to biological targets, while the thiazole ring contributes to its biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • 4-Fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide: Similar structure but with a benzamide group instead of pyridine-2-carboxamide.

  • 3-Fluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide: Contains a phenyl group on the thiazole ring.

Uniqueness: 5-Fluoro-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide is unique due to its specific combination of fluorine, methyl, and thiazole groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-fluoro-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS/c1-6-3-9(13-5-8(6)12)10(16)15-11-14-4-7(2)17-11/h3-5H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPRJCFDRDXSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)NC2=NC=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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